![molecular formula C20H17Cl2N3O B2492090 (4-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone CAS No. 337328-21-9](/img/structure/B2492090.png)
(4-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone
Übersicht
Beschreibung
“(4-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone” is a chemical compound with the molecular formula C20H17Cl2N3O . It is a member of the piperazines and pyridines chemical classes .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring attached to a chlorophenyl group and a chloroquinolinyl group . The InChI string and SMILES notation provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has an average mass of 386.275 Da and a mono-isotopic mass of 385.07487 Da . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Therapeutic Applications
Synthesis of Therapeutic Agents : A study by Abbasi et al. (2019) involved the synthesis of compounds related to (4-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone, showing potential as therapeutic agents due to their inhibitory activity against the α-glucosidase enzyme and their hemolytic and cytotoxic profiles (Abbasi et al., 2019).
Anticancer and Antituberculosis Studies : Research by Mallikarjuna et al. (2014) synthesized derivatives of (4-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone, which showed significant anticancer and antituberculosis activities (Mallikarjuna et al., 2014).
Structural and Chemical Studies
Crystal Structure Analysis : The crystal structure of an adduct of this compound was studied by Revathi et al. (2015), providing insights into the molecular geometry and intermolecular interactions (Revathi et al., 2015).
Synthesis of Antihistamines : Narsaiah and Narsimha (2011) developed a synthesis route for antihistamine drugs using a compound related to (4-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone (Narsaiah & Narsimha, 2011).
Electrochemical Studies
- Electrochemical Analysis : A study by Srinivasu et al. (1999) involved electrochemical studies of compounds related to (4-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone, suggesting potential applications in drug development (Srinivasu et al., 1999).
Antimicrobial Activity
- Antimicrobial Agents : Research by Wang et al. (2011) synthesized diphenyl piperazine-based sulfanilamides using a compound similar to (4-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone, demonstrating significant antimicrobial activity (Wang et al., 2011).
Drug Development and Optimization
Development of Antitubercular Drugs : Bisht et al. (2010) synthesized a series of compounds for evaluating antitubercular activities, contributing to the development of new treatments for tuberculosis (Bisht et al., 2010).
PET Ligand Synthesis for Histamine Receptor : A study by Żak et al. (2021) synthesized a PET ligand using a compound structurally related to (4-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone, contributing to neuroimaging research (Żak et al., 2021).
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O/c21-15-3-1-14(2-4-15)20(26)25-11-9-24(10-12-25)19-7-8-23-18-13-16(22)5-6-17(18)19/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYTXOPXLXAKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5-dimethoxy-N,N-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2492009.png)
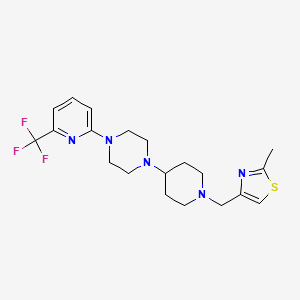
![N-(3-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492011.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2492014.png)
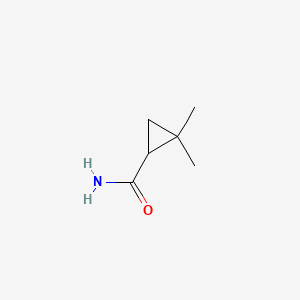

![6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide](/img/structure/B2492017.png)
![3-Methyl-2-oxo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzoxazole-5-sulfonamide](/img/structure/B2492022.png)
![4-(5-fluoro-3-methylbenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2492023.png)
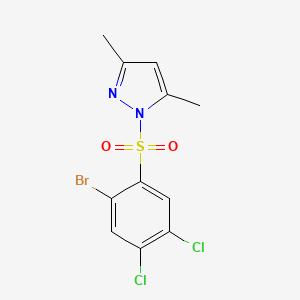
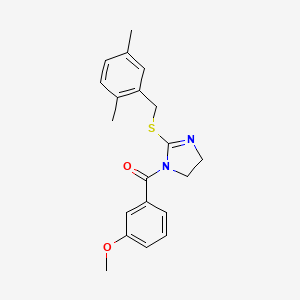
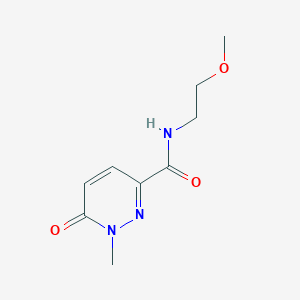
![[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2492029.png)
![1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2492030.png)